molecular formula C18H12Cl3NO3 B13084461 Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Cat. No.: B13084461
M. Wt: 396.6 g/mol
InChI Key: UYXWXFRURXPVJS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with chlorinated phenyl groups and an oxazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

  • Ethyl 4-phenyl-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
  • Ethyl 4-(4-bromophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
  • Ethyl 4-(4-fluorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different halogen atoms (chlorine, bromine, fluorine) can affect the compound’s properties, making this compound unique in its specific interactions and applications.

Properties

Molecular Formula

C18H12Cl3NO3

Molecular Weight

396.6 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(10-3-5-11(19)6-4-10)16(25-17)13-8-7-12(20)9-14(13)21/h3-9H,2H2,1H3

InChI Key

UYXWXFRURXPVJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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